Bromfenac is a nonsteroidal anti-inflammatory drug (NSAID) that has been utilized in various medical applications, particularly in ophthalmology. It was initially approved in the United States in 1997 but was withdrawn from clinical use in 1998 due to concerns about hepatotoxicity2. Despite this, bromfenac has been reformulated and approved for specific uses, such as the treatment of postoperative inflammation and ocular pain following cataract surgery134. The unique chemical structure of bromfenac, which includes a bromine atom at the C4 position of the benzoyl ring, enhances its potency and extends its duration of anti-inflammatory activity1.
Bromfenac functions as a selective cyclooxygenase-2 (COX-2) inhibitor. The addition of a bromine atom increases its in vitro and in vivo potency, allowing for better absorption across the cornea and penetration into ocular tissues1. The drug's mechanism involves the inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain. By inhibiting this enzyme, bromfenac reduces inflammation and alleviates pain13. Additionally, the metabolism of bromfenac involves glucuronidation and P450 oxidation, which can lead to the formation of reactive intermediates and contribute to its bioactivation and associated toxicity2.
Bromfenac has been widely studied and used for managing postoperative ocular inflammation and pain, particularly following cataract surgery. It is effective in reducing inflammation and controlling pain, with some studies suggesting that it may be more effective than steroids in reestablishing the blood-aqueous barrier13. The drug's lipophilic nature allows for rapid penetration into ocular tissues, resulting in a quick reduction of inflammation and pain3.
Beyond its use in cataract surgery, bromfenac has potential applications in other ocular conditions. It has been found useful in inhibiting intraoperative miosis during cataract surgery and may have roles in refractive surgery, allergic conjunctivitis, choroidal neovascularization, and ocular oncology1. However, its efficacy in the prevention and treatment of post-operative pseudophakic cystoid macular edema has not been robustly studied4.
The safety profile of bromfenac is generally favorable, with no reports of systemic toxicity and a low incidence of adverse effects when applied topically1. The newer formulation of bromfenac 0.075% in the DuraSite vehicle has been approved by the FDA and shown to be efficacious and safe for use in reducing pain and treating post-operative inflammation after cataract surgery4. Despite its efficacy, the hepatotoxicity associated with its earlier formulation highlights the importance of understanding its bioactivation pathways and potential for producing reactive intermediates2.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: